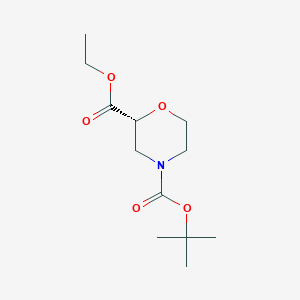

(R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate

Description

(R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate is a chiral morpholine derivative featuring tert-butyl and ethyl ester groups at positions 2 and 4 of the morpholine ring. Its synthesis typically involves multi-step protocols, including esterification and cyclization, with careful control of stereochemistry to achieve the desired (R)-configuration .

Properties

Molecular Formula |

C12H21NO5 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

4-O-tert-butyl 2-O-ethyl (2R)-morpholine-2,4-dicarboxylate |

InChI |

InChI=1S/C12H21NO5/c1-5-16-10(14)9-8-13(6-7-17-9)11(15)18-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |

InChI Key |

WOCMUJFSDGAHNY-SECBINFHSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(CCO1)C(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)C1CN(CCO1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl ethyl morpholine-2,4-dicarboxylate typically involves the reaction of tert-butyl ethylamine with a suitable morpholine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually heated to a temperature range of 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-Tert-butyl ethyl morpholine-2,4-dicarboxylate may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl ethyl morpholine-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

The compound has shown potential in the development of pharmaceuticals targeting central nervous system disorders. Its ability to modulate enzyme activity allows it to influence metabolic pathways relevant to therapeutic areas such as:

- Pain Management: (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate can act as a serotonin and noradrenaline reuptake inhibitor, which is beneficial for treating conditions like chronic pain and fibromyalgia .

- Neurological Disorders: Its interaction with specific receptors makes it a candidate for addressing disorders such as ADHD and urinary incontinence .

2. Enzyme Modulation:

Studies have demonstrated that this compound can effectively modulate the activity of various enzymes, which is crucial for understanding its therapeutic potential. Binding assays have been conducted to determine its affinity for particular biological targets, revealing its effectiveness in influencing disease mechanisms .

Industrial Applications

1. Synthesis of Other Compounds:

this compound serves as a precursor in synthesizing other morpholine derivatives. These derivatives are utilized in various chemical reactions, including polymerization processes that convert polyesters into dicarboxylic acids .

2. Continuous Flow Reactors:

In industrial settings, continuous flow reactors are employed to scale up the production of this compound while maintaining consistent quality and yield. This method enhances efficiency in manufacturing processes involving morpholine-based compounds .

Case Studies

Mechanism of Action

The mechanism of action of ®-Tert-butyl ethyl morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Structural Analogues in the Morpholine Family

Compound A: 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate (CAS 500789-41-3)

- Structural Differences : Replaces the ethyl ester at position 2 with a methyl group.

- Synthesis & Yield : Synthesized via similar esterification strategies but with methylating agents. Yields are comparable (~85–90%) due to reduced steric hindrance from the smaller methyl group .

- Reactivity : The methyl ester is more reactive toward nucleophilic substitution or reduction compared to the ethyl ester in the target compound, as observed in selective reductions using DIBAH .

Compound B: Cyclo[DLLA-Asp(OBzl)] (Morpholine-2,5-dione derivative)

- Structural Differences : Features a 2,5-dicarboxylate arrangement and benzyl ester protecting groups.

- Synthesis Challenges : Low yields (~25%) due to competing transesterification during cyclization, unlike the 2,4-dicarboxylate configuration in the target compound, which avoids such side reactions .

Piperidine and Pyrrolidine Derivatives

Compound C: 1-(tert-Butyl) 4-ethyl Piperidine-1,4-dicarboxylate

- Structural Differences : Piperidine core instead of morpholine.

- Synthesis : Achieved via base-mediated reactions (e.g., NaOMe/MeOH) with higher yields (95%) due to the absence of competing ring-opening reactions .

- Applications : Used in PROTAC synthesis, highlighting its utility in targeted protein degradation, a niche less explored for morpholine analogues .

Compound D: rac-1-(tert-Butyl) 3-ethyl Pyrrolidine-1,3-dicarboxylate

Heteroaromatic Dicarboxylates

Compound E: Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

- Structural Differences : Pyrrole ring with methyl substituents.

- Reactivity : Selective reduction at C(2) using DIBAH is feasible due to nitrogen’s electron-withdrawing effects, unlike morpholine derivatives, where ester positions dictate reactivity .

Compound F: 3-(tert-Butyl) 4-ethyl Quinoline-3,4-dicarboxylate

Key Data Tables

Table 2: Reactivity in Reduction Reactions

Biological Activity

(R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C11H19NO5

- Molecular Weight : 233.28 g/mol

- IUPAC Name : this compound

- CAS Number : 58817474

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Morpholine Derivative : The starting material is morpholine, which undergoes alkylation with tert-butyl and ethyl groups.

- Dicarboxylation : The introduction of carboxylic acid groups at the 2 and 4 positions is achieved through a reaction with suitable carboxylic acid derivatives.

- Purification : The final product is purified using recrystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

- Cellular Signaling Modulation : The compound may modulate signaling pathways critical for cell proliferation and survival.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. For instance, research conducted on various cancer cell lines demonstrated significant growth inhibition:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human breast cancer (MCF-7) | 12.5 | |

| Human lung cancer (A549) | 8.3 | |

| Human liver cancer (HepG2) | 15.0 |

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Case Studies

- In Vivo Studies : In murine models, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups .

- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| Ethyl morpholine-2,4-dicarboxylate | Moderate cytotoxicity | |

| Tert-butyl morpholine derivatives | Anti-inflammatory properties |

This comparison highlights the unique efficacy of this compound in targeting specific cancer pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate, and how can purity be optimized?

- Synthesis : A typical method involves sequential addition of ethyl acrylate and a base (e.g., DBU) to a stirred suspension of a precursor imine under inert conditions (argon). For example, silver acetate may act as a catalyst, with dry toluene as the solvent. Reactions are often stirred in the dark at room temperature for 24 hours to avoid side reactions .

- Purification : Post-reaction quenching with water, filtration through Celite®, and extraction with ethyl acetate are standard. Silica gel column chromatography (e.g., petroleum ether/ethyl acetate gradients) is used for purification, achieving yields up to 95% in optimized protocols .

Q. How is stereochemical integrity maintained during the synthesis of (R)-configured morpholine-dicarboxylates?

- Chiral centers are preserved using enantiomerically pure starting materials (e.g., (R)-configured intermediates) and stereoselective reaction conditions. For instance, asymmetric catalysis or chiral auxiliaries (e.g., tert-butyl esters) prevent racemization. Monitoring via chiral HPLC or NMR can confirm configuration retention .

Q. What spectroscopic techniques are used to characterize this compound?

- 1H/13C NMR : Key signals include tert-butyl (δ ~1.4 ppm, singlet), ethyl ester (δ ~4.5 ppm quartet, δ ~1.4 ppm triplet), and morpholine ring protons (δ ~3.5–4.5 ppm). Carbonyl carbons appear at δ ~165–170 ppm .

- HRMS (ESI) : Exact mass analysis confirms molecular formula (e.g., [M+H]+ calculated vs. observed values). For example, a related compound showed a 0.0002 Da deviation between calculated and experimental masses .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity and stability of morpholine-dicarboxylates in ring-expansion or cross-coupling reactions?

- The tert-butyl group acts as a steric shield, protecting the morpholine ring from undesired nucleophilic attacks. In ring-expansion reactions (e.g., forming quinolines), it directs regioselectivity and stabilizes intermediates. Computational studies (DFT) suggest that bulky substituents lower transition-state energies for selective bond formation .

Q. What strategies improve yields in multi-step syntheses involving this compound?

- Optimized Conditions : Use of anhydrous solvents (e.g., dry THF), low-temperature lithiation (-42°C), and controlled addition of reagents (e.g., LDA in heptane/THF) enhance reproducibility. For example, a stepwise iodination and coupling protocol achieved 73% yield via temperature-controlled intermediates .

- Catalysis : Transition-metal catalysts (e.g., Ir(ppy)₂(dtbbpy)PF₆) enable photoredox transformations, improving efficiency in complex molecule assembly .

Q. How can computational modeling predict the behavior of this compound in biological systems?

- Docking Studies : Molecular docking with proteins (e.g., HCV RNA polymerase) identifies potential binding modes. The morpholine ring’s conformation and ester groups’ polarity are critical for interactions. MD simulations assess stability in aqueous environments .

- ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and metabolic stability. The tert-butyl group increases hydrophobicity, potentially enhancing blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.